

TVB-3166: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B611514

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **TVB-3166**, a potent and selective inhibitor of Fatty Acid Synthase (FASN).

TVB-3166 is an orally available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN) with an IC₅₀ of 0.042 μ M in in vitro biochemical assays.[1] By inhibiting FASN, **TVB-3166** disrupts de novo palmitate synthesis, a critical process for tumor cell growth and survival.[2] This disruption leads to apoptosis, inhibition of tumor cell proliferation, and remodeling of cell membranes.[2][3] These application notes provide essential information on the solubility, mechanism of action, and experimental use of **TVB-3166**.

Solubility of TVB-3166

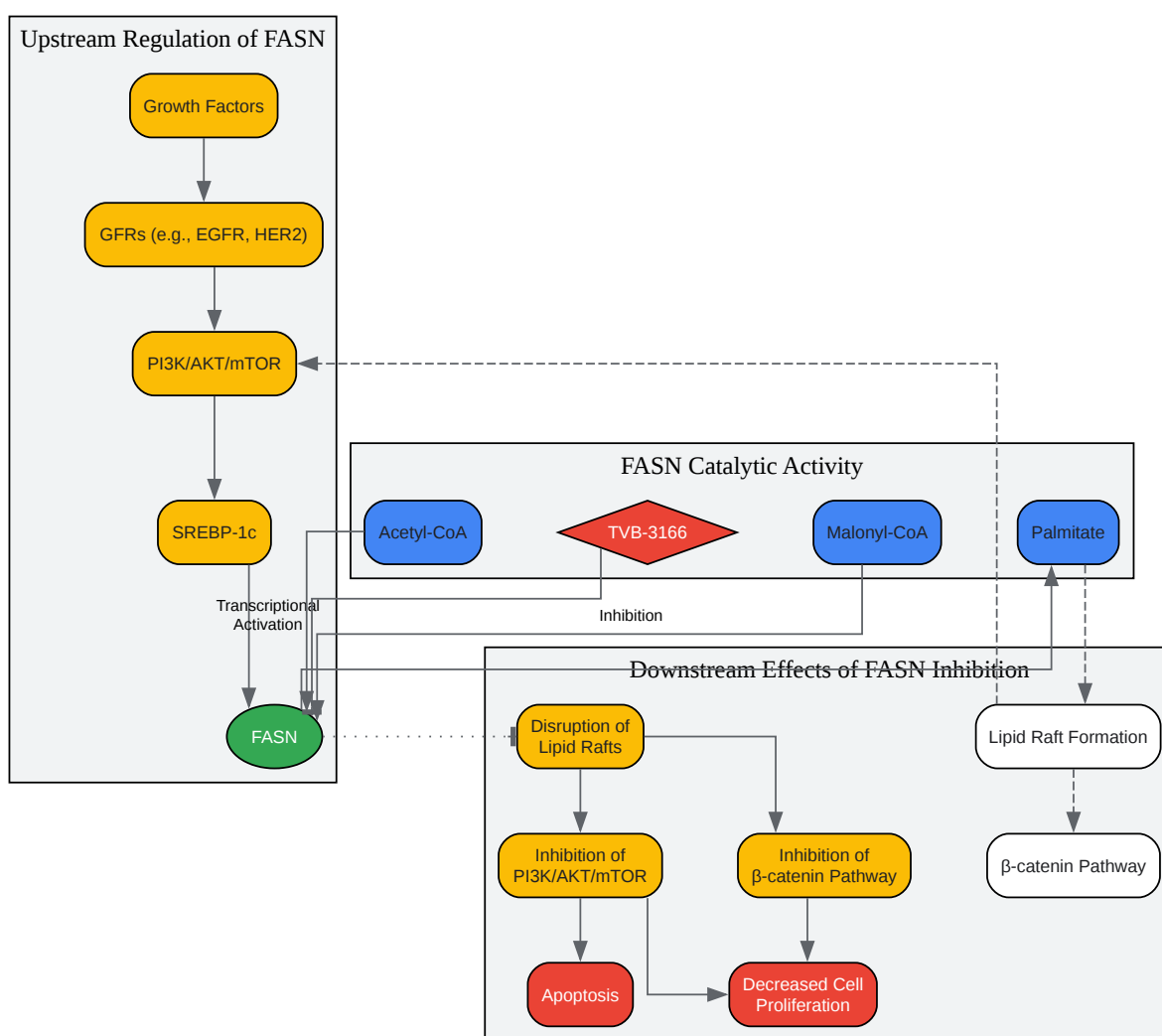
The solubility of **TVB-3166** in various solvents is a critical factor for its effective use in in vitro and in vivo experiments. The following table summarizes the available solubility data. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][4]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	77[1]	200.27[1]	Use fresh, anhydrous DMSO.
DMSO	62.5[4]	162.56[4]	Ultrasonic treatment may be needed.
Water	Insoluble[1]	-	
Ethanol	Insoluble[1]	-	

Mechanism of Action and Signaling Pathway

TVB-3166 exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN.[5] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[6][7] In many cancer cells, FASN is overexpressed and its activity is elevated to meet the high demand for lipids for membrane synthesis, energy storage, and signaling molecule production.

The inhibition of FASN by **TVB-3166** leads to a cascade of downstream effects, including the disruption of lipid raft architecture and the inhibition of key oncogenic signaling pathways such as PI3K-AKT-mTOR and β -catenin.[2][3]



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FASN Signaling Pathway and Inhibition by **TVB-3166**.

Experimental Protocols

In Vitro Cell-Based Assays

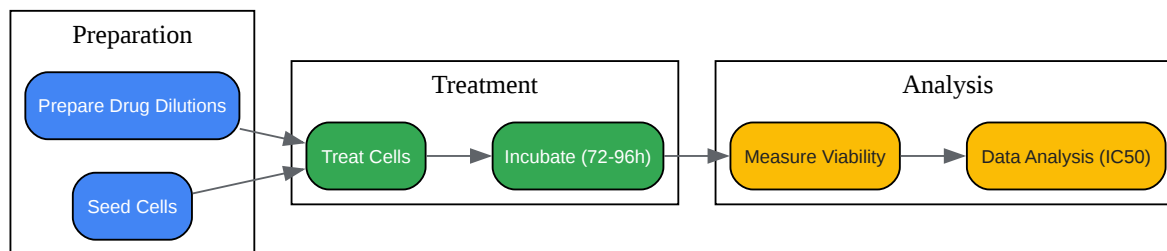
1. Preparation of **TVB-3166** Stock Solution

- Objective: To prepare a high-concentration stock solution of **TVB-3166** for in vitro experiments.
- Materials:
 - **TVB-3166** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Protocol:
 - Weigh the desired amount of **TVB-3166** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 77 mg/mL or 200.27 mM).[\[1\]](#)
 - Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[\[8\]](#)
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[\[1\]](#)

2. Cell Viability Assay

- Objective: To determine the effect of **TVB-3166** on the viability of cancer cell lines.
- Materials:
 - Cancer cell line of interest

- Complete cell culture medium
- 96-well cell culture plates
- **TVB-3166** stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Protocol:
 - Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
 - The next day, prepare serial dilutions of **TVB-3166** in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[\[9\]](#)
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **TVB-3166**. Include a vehicle control (medium with DMSO only).
 - Incubate the plate for 72-96 hours.
 - Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
 - Plot the cell viability against the log of the **TVB-3166** concentration to determine the IC₅₀ value.



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Workflow for Cell Viability Assay.

3. Western Blot Analysis of Downstream Signaling

- Objective: To assess the effect of **TVB-3166** on the phosphorylation status and expression levels of proteins in the PI3K-AKT-mTOR and β -catenin pathways.
- Materials:
 - Cancer cell line of interest
 - 6-well cell culture plates
 - **TVB-3166** stock solution
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies (e.g., p-AKT, AKT, p-S6, S6, β -catenin, c-Myc)
 - Secondary antibodies
 - Chemiluminescence detection reagents
- Protocol:
 - Seed cells in 6-well plates and allow them to attach overnight.

- Treat the cells with various concentrations of **TVB-3166** (e.g., 0.02, 0.2, 2.0 μ M) for 96 hours.[5]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Studies

1. Preparation of **TVB-3166** for Oral Gavage

- Objective: To prepare a formulation of **TVB-3166** suitable for oral administration in animal models.
- Materials:
 - **TVB-3166** powder
 - Anhydrous DMSO
 - Corn oil
- Protocol:
 - Reconstitute **TVB-3166** by adding a small volume of DMSO (10% of the final volume) to the vial.[8]
 - Briefly vortex and heat the vial in a 37°C water bath to aid dissolution.[8]
 - Add corn oil to achieve the final desired concentration (e.g., 5 mg/mL).[8]

- Another formulation involves adding 50 μ L of a 12.8 mg/mL clear DMSO stock solution to 950 μ L of corn oil and mixing evenly. The mixed solution should be used immediately.[\[1\]](#)
- For a clear solution for injection, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O can be used.[\[1\]](#)

2. Xenograft Tumor Growth Inhibition Study

- Objective: To evaluate the in vivo anti-tumor efficacy of **TVB-3166** in a xenograft mouse model.
- Materials:
 - Immunocompromised mice (e.g., nude mice)
 - Cancer cell line of interest
 - Matrigel (optional)
 - **TVB-3166** formulation for oral gavage
 - Calipers for tumor measurement
- Protocol:
 - Subcutaneously inject cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and vehicle control groups.
 - Administer **TVB-3166** orally by gavage daily at the desired dose (e.g., 30-100 mg/kg).[\[4\]](#)
 - Administer the vehicle (e.g., the same formulation without **TVB-3166**) to the control group.
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor the body weight of the mice as an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

These protocols provide a general framework for working with **TVB-3166**. Researchers should optimize the specific conditions for their cell lines and animal models.

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